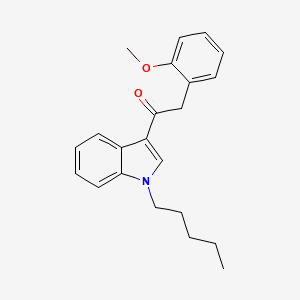
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
Descripción general
Descripción
JWH 250, también conocido como 1-pentil-3-(2-metoxifenilacetil)indol, es un cannabinoide sintético de la familia de los fenilacetilindoles. Fue desarrollado por John W. Huffman y actúa como agonista tanto de los receptores cannabinoides CB1 como CB2. Este compuesto es conocido por sus propiedades analgésicas y se ha utilizado en investigación científica para estudiar el sistema endocannabinoide .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de JWH 250 generalmente implica la reacción de 1-pentilindol con cloruro de 2-metoxifenilacetilo en presencia de una base como la trietilamina. La reacción procede a través de un mecanismo de acilación, formando el producto deseado. Las condiciones de reacción suelen implicar reflujo de los reactivos en un disolvente orgánico como diclorometano o tolueno .
Métodos de Producción Industrial
La producción industrial de JWH 250 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de disolventes y reactivos de grado industrial, con un estricto control de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto luego se purifica utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
JWH 250 experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en el anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos o agentes de nitración en condiciones controladas.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios indoles sustituidos, cetonas, alcoholes y ácidos carboxílicos, dependiendo de la reacción específica y las condiciones utilizadas .
Aplicaciones Científicas De Investigación
JWH 250 se ha utilizado ampliamente en investigación científica, particularmente en las siguientes áreas:
Química: Sirve como un compuesto modelo para estudiar cannabinoides sintéticos y sus interacciones con los receptores cannabinoides.
Biología: Los investigadores lo utilizan para investigar el sistema endocannabinoide y su papel en los procesos fisiológicos.
Industria: JWH 250 se utiliza en el desarrollo de nuevos cannabinoides sintéticos y compuestos relacionados
Mecanismo De Acción
JWH 250 ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. Imita la acción de los cannabinoides endógenos, lo que lleva a la activación de estos receptores. Esta activación desencadena una cascada de vías de señalización intracelular, lo que resulta en varios efectos fisiológicos como analgesia y modulación de la liberación de neurotransmisores .
Comparación Con Compuestos Similares
Compuestos Similares
JWH 018: Otro cannabinoide sintético con un anillo de naftaleno.
JWH 073: Estructura similar pero con una longitud de cadena alquílica diferente.
AM-2201: Contiene un átomo de flúor, lo que lo hace más potente.
Singularidad de JWH 250
JWH 250 es único debido a su grupo 2-metoxifenilacetilo, que lo distingue de otros compuestos JWH que típicamente tienen un anillo de naftaleno. Esta diferencia estructural influye en su afinidad de unión y potencia en los receptores cannabinoides, lo que lo convierte en un compuesto valioso para la investigación .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235556 | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-43-2 | |
| Record name | JWH 250 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-250 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What analytical techniques have proven effective in identifying and quantifying JWH-250 in various samples?
A2: Paper spray ionization mass spectrometry (PS-MS) has emerged as a valuable tool for detecting JWH-250 in complex matrices []. This technique offers high sensitivity, allowing for the identification of trace amounts of the compound in samples like herbal mixtures. The method's versatility and ability to analyze different sample types make it particularly well-suited for forensic applications, such as identifying the presence of JWH-250 in seized materials [].
- Moura, F. C. S., et al. (2020). Paper spray ionization mass spectrometry applied to forensic chemistry – drugs of abuse, inks and questioned documents. Analytica Chimica Acta, 1104, 155-164.
- Banks, M. L., et al. (2013). Apparent Affinity Estimates and Reversal of the Effects of Synthetic Cannabinoids AM-2201, CP-47,497, JWH-122, and JWH-250 by Rimonabant in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 344(1), 117–125.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
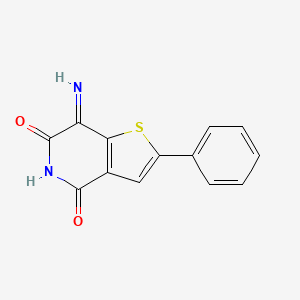



![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)
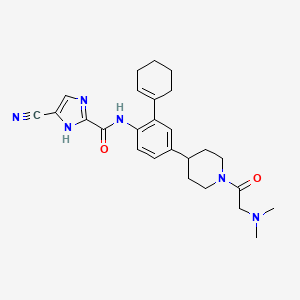
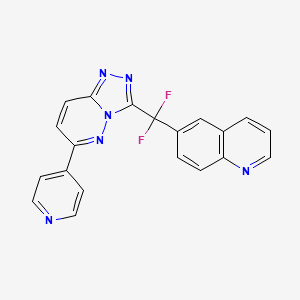
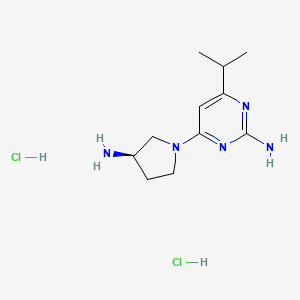

![1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid](/img/structure/B608221.png)
